molecular formula C7H11ClO B13810087 1-(3-Chloro-3-methylcyclobutyl)ethanone

1-(3-Chloro-3-methylcyclobutyl)ethanone

Cat. No.: B13810087
M. Wt: 146.61 g/mol
InChI Key: HWZHEWLCCZGBCR-UHFFFAOYSA-N
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Description

1-(3-Chloro-3-methylcyclobutyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a cyclobutyl ketone derivative, characterized by the presence of a chlorine atom and a methyl group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-3-methylcyclobutyl)ethanone typically involves the chlorination of cyclobutylmethyl ketone derivatives. One common method includes the use of metal catalysts such as aluminum chloride (AlCl3) in the presence of chlorine gas. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-3-methylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Scientific Research Applications

1-(3-Chloro-3-methylcyclobutyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-3-methylcyclobutyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 1-(3-Ethylcyclobutyl)ethanone
  • 1-(3-Methylcyclobutyl)ethanone
  • 1-(3-Chlorocyclobutyl)ethanone

Comparison: 1-(3-Chloro-3-methylcyclobutyl)ethanone is unique due to the presence of both a chlorine atom and a methyl group on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the chlorine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(3-chloro-3-methylcyclobutyl)ethanone

InChI

InChI=1S/C7H11ClO/c1-5(9)6-3-7(2,8)4-6/h6H,3-4H2,1-2H3

InChI Key

HWZHEWLCCZGBCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)(C)Cl

Origin of Product

United States

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